
CCR8 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCR8 antagonist 3 is a compound designed to inhibit the activity of the C-C motif chemokine receptor 8 (CCR8). This receptor is a class A G-protein coupled receptor that is highly expressed on intratumoral regulatory T cells. These cells play a crucial role in suppressing anti-tumor immune responses, making CCR8 a promising target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCR8 antagonist 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and solvent extraction to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CCR8 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Hydrogen peroxide for oxidation reactions.
- Sodium borohydride for reduction reactions.
- Halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
CCR8 antagonist 3 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CCR8 and its interactions with other molecules.
Biology: Helps in understanding the role of CCR8 in immune cell signaling and function.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy by targeting intratumoral regulatory T cells.
Industry: Used in the development of new drugs and therapeutic antibodies targeting CCR8
Mechanism of Action
CCR8 antagonist 3 exerts its effects by binding to the CCR8 receptor, thereby blocking its interaction with its natural ligand, CCL1. This inhibition prevents the activation of downstream signaling pathways that promote the survival and function of regulatory T cells. By blocking CCR8, this compound reduces the immunosuppressive activity of these cells, thereby enhancing anti-tumor immune responses .
Comparison with Similar Compounds
Similar Compounds
LMD-009: A potent nonpeptidic agonist of CCR8.
IPG7236: A selective CCR8 antagonist that has shown significant tumor inhibition in preclinical models
Uniqueness
CCR8 antagonist 3 is unique in its high specificity and potency in inhibiting CCR8. Unlike other compounds that may have off-target effects, this compound selectively targets CCR8, making it a promising candidate for cancer immunotherapy .
Properties
Molecular Formula |
C29H33N3O4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C29H33N3O4/c1-35-25-10-4-5-11-26(25)36-24-9-3-2-7-22(24)21-31-17-12-29(13-18-31)14-19-32(20-15-29)28(34)23-8-6-16-30-27(23)33/h2-11,16H,12-15,17-21H2,1H3,(H,30,33) |
InChI Key |
AQTZHUHBIRXOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CNC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


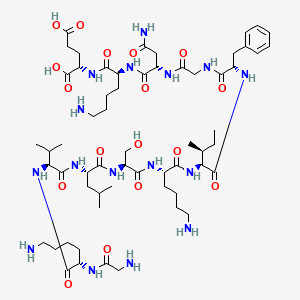
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
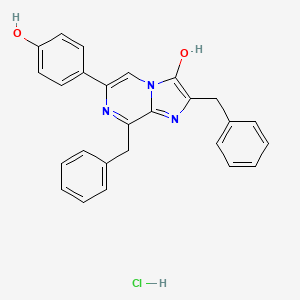
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
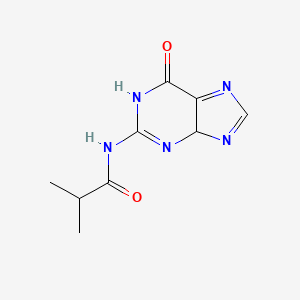

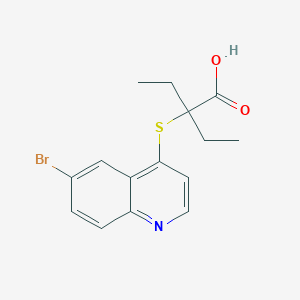
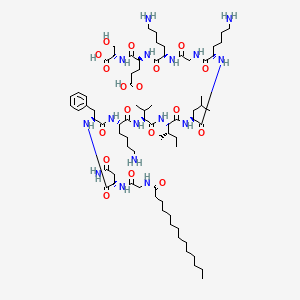


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
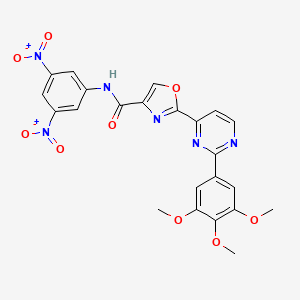
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
